6,7-Dihydro-4H-pyrano[3,4-d]isoxazole-3-carbohydrazide
Description
Properties
IUPAC Name |
6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c8-9-7(11)6-4-3-12-2-1-5(4)13-10-6/h1-3,8H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHBQNQMBKVLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1ON=C2C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-4H-pyrano[3,4-d]isoxazole-3-carbohydrazide typically involves the reaction of hydroxylamine with 4,5-dioxo-2,3,7,8-tetrahydro-4H,5H-pyrano[4,3-b]pyran derivatives . The reaction conditions often include the use of solvents such as methanol or ethanol and may require refluxing to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-4H-pyrano[3,4-d]isoxazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole ring can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoxazole derivatives.
Scientific Research Applications
6,7-Dihydro-4H-pyrano[3,4-d]isoxazole-3-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-4H-pyrano[3,4-d]isoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one
- Molecular Formula: C₁₂H₇Cl₂NO₃
- Key Features: A ketone group at position 4 and a 2,6-dichlorophenyl substituent at position 3. Synthesized via nitrile oxide cycloaddition between 2,6-dichlorobenzonitrile oxide and 5,6-dihydro-2H-pyran-2-one, followed by nickel peroxide treatment . Exhibits regioselectivity due to bromine as a stereochemical auxiliary, forming an isomer with 3-(2,6-dichlorophenyl)-4,5-dihydro-7H-pyrano[4,3-d]isoxazol-7-one . Crystal structure analysis reveals planar aromatic substituents and distinct bond distortions, which may influence solubility and reactivity .
4H,6H,7H-Pyrano[3,4-d][1,2]oxazole-3-carbaldehyde
Structural and Functional Comparison
*Inferred molecular formula based on substituent replacement from carbaldehyde (C₇H₇NO₃ → C₇H₈N₃O₂).
Research Findings and Implications
Functional Group Impact
- Aldehyde : Increases electrophilicity, favoring nucleophilic addition reactions.
Biological Activity
6,7-Dihydro-4H-pyrano[3,4-d]isoxazole-3-carbohydrazide is a heterocyclic compound with a unique structural framework that contributes to its significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications across various fields, including antimicrobial, anti-inflammatory, and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms within its structure. The compound features a pyranoisoxazole framework along with a hydrazide functional group, which is essential for its biological interactions and activities .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial and fungal strains. In particular, compounds with similar structural motifs have shown efficacy against pathogens such as Leptospira, highlighting the potential of this compound as a novel antimicrobial agent .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Pathogen | Activity Observed |
|---|---|---|
| This compound | Leptospira spp. | Significant inhibition |
| Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate | Various bacterial strains | Promising antimicrobial activity |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Studies suggest that derivatives of the pyranoisoxazole framework can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them potential candidates for developing new anti-inflammatory drugs .
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. The compound's mechanism appears to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth in various cancer models. Research on similar compounds has shown activity against several human tumor cell lines .
Table 2: Anticancer Efficacy in Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD |
| Methyl derivatives | A549 (Lung Cancer) | TBD |
Case Studies
- Antimicrobial Efficacy Against Leptospira : A study demonstrated that treatment with derivatives of 6,7-Dihydro-4H-pyrano[3,4-d]isoxazole significantly reduced renal colonization in animal models infected with pathogenic leptospires. The compound exhibited a survival rate of 95% in treated BALB/c mice .
- Anticancer Research : In a series of experiments involving various tumor cell lines, compounds derived from the pyranoisoxazole structure showed considerable antiproliferative activity. The results indicated that these compounds could serve as lead molecules in developing new chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,7-Dihydro-4H-pyrano[3,4-d]isoxazole-3-carbohydrazide, and how can experimental efficiency be improved?
- Methodological Answer : Utilize a hybrid computational-experimental approach to design synthetic pathways. Quantum chemical calculations (e.g., reaction path searches) can predict feasible intermediates and transition states, while statistical experimental design (e.g., factorial design) minimizes trial runs by identifying critical variables (e.g., temperature, catalyst loading) . For example, a 2^k factorial design can optimize yield by testing interactions between solvent polarity and reaction time .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation, nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, and high-performance liquid chromatography (HPLC) with UV-Vis detection for purity assessment. For complex mixtures, employ membrane separation technologies (e.g., ultrafiltration) to isolate intermediates before characterization .
Q. How can researchers systematically assess the reactivity of this compound under varying pH and solvent conditions?
- Methodological Answer : Design a controlled experimental matrix using response surface methodology (RSM). Vary pH (acidic, neutral, basic) and solvent polarity (e.g., DMSO, THF, water) as independent variables, measuring reaction rate constants or product distribution as responses. Statistical software (e.g., JMP, Minitab) can model nonlinear relationships and identify optimal conditions .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data for reaction mechanisms involving this compound?
- Methodological Answer : Apply density functional theory (DFT) to simulate proposed reaction pathways and compare computed activation energies with experimental kinetic data. Discrepancies may arise from unaccounted solvent effects or side reactions; refine models by incorporating implicit solvation (e.g., COSMO-RS) or explicit solvent molecules in molecular dynamics (MD) simulations . For validation, cross-reference computational predictions with in situ spectroscopic data (e.g., FT-IR monitoring) .
Q. What strategies are recommended for optimizing heterogeneous catalysis involving this compound in multi-step syntheses?
- Methodological Answer : Use a reaction engineering framework:
- Step 1 : Screen catalysts (e.g., metal-organic frameworks, zeolites) via high-throughput experimentation (HTE) with automated liquid handlers.
- Step 2 : Apply machine learning (ML) to correlate catalyst properties (e.g., surface area, pore size) with turnover frequencies.
- Step 3 : Validate top candidates in a continuous-flow reactor to assess stability and scalability .
Q. How can researchers address discrepancies in thermodynamic stability data for derivatives of this compound?
- Methodological Answer : Conduct a meta-analysis of published datasets using robust statistical tests (e.g., Grubbs’ test for outliers). Replicate conflicting experiments under standardized conditions (e.g., controlled humidity, inert atmosphere). If inconsistencies persist, employ advanced calorimetry (e.g., isothermal titration calorimetry) to measure enthalpy changes directly, cross-referenced with computational thermochemistry (e.g., Gaussian enthalpy calculations) .
Methodological Tools and Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
